Carbamato de etilo (5-bromopiridin-3-il)

Descripción general

Descripción

Ethyl (5-bromopyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C8H9BrN2O2 and its molecular weight is 245.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl (5-bromopyridin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (5-bromopyridin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Farmacología

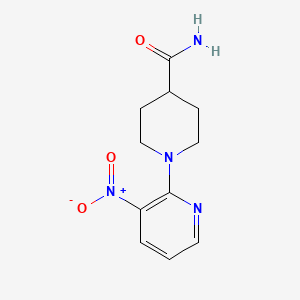

Carbamato de etilo (5-bromopiridin-3-il): se utiliza en la investigación farmacológica debido a su grupo carbamato, que es un motivo estructural clave en muchos fármacos y profármacos . Su capacidad para modular las interacciones inter e intramoleculares lo convierte en valioso para diseñar moléculas que pueden interactuar con enzimas o receptores específicos. Este compuesto también se utiliza en la síntesis de derivados de piperidina, que están presentes en más de veinte clases de productos farmacéuticos .

Agricultura

En el sector agrícola, los carbamatos, incluido el Carbamato de etilo (5-bromopiridin-3-il), se emplean como pesticidas, fungicidas y herbicidas . Su estabilidad química y su capacidad para interactuar con los objetivos biológicos los hacen efectivos para proteger los cultivos de diversas plagas y enfermedades.

Industria alimentaria

Carbamato de etilo (5-bromopiridin-3-il): se ha identificado en alimentos fermentados y bebidas alcohólicas. Como probable carcinógeno humano, su reducción es crucial para la seguridad alimentaria. La investigación en esta área se centra en evaluar sus fuentes, peligros y métodos para reducir su contenido en los productos alimenticios .

Ciencias ambientales

El impacto ambiental de compuestos como el Carbamato de etilo (5-bromopiridin-3-il) es un área de investigación en curso. Los estudios pueden incluir la investigación de su presencia en muestras ambientales y el desarrollo de métodos para su detección y cuantificación para evaluar su huella ambiental .

Síntesis química

Este compuesto es significativo en la síntesis química como bloque de construcción para crear moléculas complejas. Se estudian su reactividad y estabilidad en diversas condiciones para optimizar las rutas de síntesis para la producción de productos farmacéuticos y otros productos químicos .

Ciencia de materiales

En la ciencia de materiales, Carbamato de etilo (5-bromopiridin-3-il) puede formar parte de la síntesis de polímeros inteligentes con propiedades de adsorción específicas. Estos materiales tienen aplicaciones potenciales en la tecnología de sensores y materiales inteligentes que responden a los cambios ambientales .

Safety and Hazards

While specific safety and hazard information for Ethyl (5-bromopyridin-3-yl)carbamate is not available, carbamates in general are known to have potential health risks. For instance, ethyl carbamate, a related compound, is considered hazardous and has shown potential for carcinogenicity when administered in high doses in animal tests .

Mecanismo De Acción

Target of Action

Ethyl (5-bromopyridin-3-yl)carbamate is a type of carbamate compound . Carbamates are known to interact with various targets in the body, but their primary targets are often enzymes such as acetylcholinesterase (AChE) . AChE plays a pivotal role in the nervous system by catalyzing the hydrolysis of acetylcholine (ACh), a neurotransmitter, into choline and acetic acid .

Mode of Action

Carbamates, including Ethyl (5-bromopyridin-3-yl)carbamate, are designed to make drug-target interactions through their carbamate moiety . They mimic the substrate by forming a carbamoylated instead of acylated complex with the enzyme that is hydrolyzed considerably slower than the acylated form . This results in the inhibition of AChE, reducing the metabolic breakdown of ACh and maintaining cholinergic transmission in the brain .

Biochemical Pathways

The inhibition of AChE by carbamates affects the cholinergic pathway. Under normal conditions, AChE breaks down ACh in the synaptic cleft, terminating the signal transmission. When ache is inhibited, ach accumulates in the synaptic cleft, leading to prolonged cholinergic effects .

Pharmacokinetics

Carbamates in general are known for their good chemical and proteolytic stabilities, and their capability to permeate cell membranes . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The primary result of the action of Ethyl (5-bromopyridin-3-yl)carbamate, like other AChE inhibitors, is the increased concentration of ACh in the synaptic cleft. This can lead to prolonged cholinergic effects, which can be beneficial in conditions associated with decreased cholinergic activity, such as Alzheimer’s disease .

Análisis Bioquímico

Biochemical Properties

Ethyl (5-bromopyridin-3-yl)carbamate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Cellular Effects

Ethyl (5-bromopyridin-3-yl)carbamate affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of ethyl (5-bromopyridin-3-yl)carbamate involves its binding interactions with biomolecules. It can bind to specific enzymes, either inhibiting or activating their activity. This binding can result in conformational changes in the enzyme, affecting its catalytic function. Additionally, ethyl (5-bromopyridin-3-yl)carbamate can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl (5-bromopyridin-3-yl)carbamate can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies in vitro and in vivo have shown that ethyl (5-bromopyridin-3-yl)carbamate can have sustained effects on cellular processes, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of ethyl (5-bromopyridin-3-yl)carbamate vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, ethyl (5-bromopyridin-3-yl)carbamate can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

Ethyl (5-bromopyridin-3-yl)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites. These interactions can lead to changes in the overall metabolic profile of cells, affecting their energy production and utilization .

Transport and Distribution

Within cells and tissues, ethyl (5-bromopyridin-3-yl)carbamate is transported and distributed through specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. For instance, it may be transported into the nucleus, where it can interact with nuclear proteins and affect gene expression. Additionally, its distribution within tissues can determine its overall bioavailability and effectiveness .

Subcellular Localization

The subcellular localization of ethyl (5-bromopyridin-3-yl)carbamate is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be targeted to the endoplasmic reticulum, affecting protein synthesis and folding .

Propiedades

IUPAC Name |

ethyl N-(5-bromopyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)11-7-3-6(9)4-10-5-7/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWDDTLTJVTQHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((2-Methoxyphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305134.png)

![2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1305164.png)